molecular formula C5H6F3NO2 B584294 N-(3,3,3-trifluoro-2-oxopropyl)acetamide CAS No. 159189-10-3

N-(3,3,3-trifluoro-2-oxopropyl)acetamide

Cat. No.: B584294
CAS No.: 159189-10-3
M. Wt: 169.103
InChI Key: GLZZVJGIEHVDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3,3-Trifluoro-2-oxopropyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl (CF₃) group and a ketone (oxo) moiety on the propyl backbone. Its systematic name, (S)-N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide, indicates stereochemical specificity and a benzyl-substituted carbon adjacent to the trifluoro-oxo chain .

Properties

CAS No.

159189-10-3

Molecular Formula

C5H6F3NO2

Molecular Weight

169.103

IUPAC Name

N-(3,3,3-trifluoro-2-oxopropyl)acetamide

InChI

InChI=1S/C5H6F3NO2/c1-3(10)9-2-4(11)5(6,7)8/h2H2,1H3,(H,9,10)

InChI Key

GLZZVJGIEHVDER-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)C(F)(F)F

Synonyms

Acetamide, N-(3,3,3-trifluoro-2-oxopropyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide]

  • Structural Differences : EF3 incorporates a nitroimidazole ring attached to the acetamide core, unlike the phenylmethyl group in the target compound.
  • Functional Role: EF3 acts as a hypoxia marker in photodynamic therapy (PDT), binding to hypoxic tumor regions during oxygen depletion. Its nitroimidazole group undergoes bioreduction under low oxygen, enabling detection via monoclonal antibodies .
  • Pharmacological Relevance : While both compounds share a trifluoropropyl chain, EF3’s nitroimidazole moiety directs its hypoxia-specific activity, a feature absent in the target compound.

2,2,2-Trifluoro-N-(1-(1-Methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide

  • Structural Differences : This derivative includes a methylpyrrole ring and a phenyl group, creating a chiral center ([α]D = –53) .
  • Synthetic Utility : Used in peptide mimetics, its trifluoroacetamide group enhances metabolic stability. The pyrrole and phenyl substituents enable interactions with hydrophobic enzyme pockets, contrasting with the target compound’s simpler side chain.

N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide

  • Structural Differences : Features an indole ring linked via a ketone-ethyl bridge.
  • The trifluoro group in the target compound may enhance membrane permeability but lacks indole’s planar aromaticity.

N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

  • Structural Differences : Contains a methoxyphenyl group and a sulfonated quinazoline ring.
  • Anticancer Activity : Demonstrates potent activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay), linked to quinazoline’s kinase inhibition properties . The target compound’s trifluoro group may improve pharmacokinetics but lacks quinazoline’s direct kinase-targeting capability.

Ac-Phe-CF3 (N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide)

  • Structural Similarities : Shares the trifluoro-oxo-propyl backbone and phenylmethyl group with the target compound.
  • Application : A protease inhibitor designed to mimic phenylalanine, leveraging the CF₃ group’s electron-withdrawing effects to stabilize transition-state analogs in enzymatic reactions .

Comparative Analysis Table

Compound Name Key Substituents Biological/Functional Role Distinct Features vs. Target Compound Reference
EF3 Nitroimidazole, trifluoropropyl Hypoxia detection in PDT Nitroimidazole enables hypoxia specificity
2,2,2-Trifluoro-N-(methylpyrrole-phenyl) Methylpyrrole, phenyl Peptide synthesis, chiral intermediates Chiral center and aromatic diversity
N-(2-Indolyl-2-oxoethyl)-acetamide Indole, oxoethyl Moderate cytotoxic activity Indole’s DNA interaction vs. CF₃’s lipophilicity
Compound 38 (Quinazoline-sulfonyl) Methoxyphenyl, quinazoline-sulfonyl Anticancer (kinase inhibition) Quinazoline’s kinase targeting
Ac-Phe-CF3 Phenylmethyl, trifluoro-oxo Protease inhibition Structural mimicry of amino acid transition states

Key Findings and Implications

  • Trifluoro Group Impact: The CF₃ group in N-(3,3,3-trifluoro-2-oxopropyl)acetamide enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in Ac-Phe-CF3 .
  • Functional Group Diversity : Substituents like nitroimidazole (EF3) or indole () dictate biological roles, highlighting the importance of tailored functionalization for specific applications.
  • Synthetic Pathways : Amidation and halogenation strategies (e.g., sodium iodide/chlorotrimethylsilane in acetonitrile ) are common in acetamide synthesis, suggesting feasible routes for the target compound’s production.

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